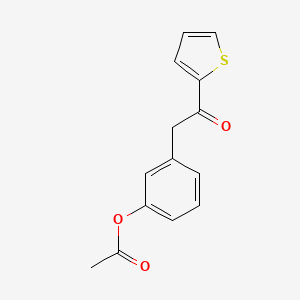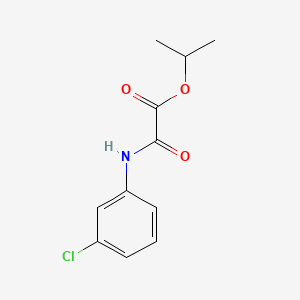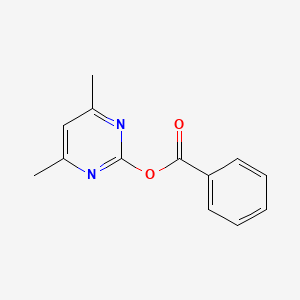
1,3-Benzenedicarboxylic acid, 5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxyisophthalic acid is an aromatic compound with the molecular formula C14H10O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group. This compound is known for its applications in the synthesis of hyperbranched polymers and coordination polymers due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenoxyisophthalic acid can be synthesized through the polycondensation of an AB2-type monomer. The process involves the use of phosphorous pentoxide-methanesulfonic acid (PPMA) as a condensing agent and solvent. The reaction typically proceeds under controlled conditions to achieve the desired molecular weight and solubility properties .
Industrial Production Methods
In industrial settings, the synthesis of 5-phenoxyisophthalic acid may involve large-scale polycondensation reactions. The reaction conditions, such as temperature, time, and the amount of condensing agent, are optimized to ensure high yield and purity of the product. The resulting compound is then purified and characterized using techniques like gel permeation chromatography and thermogravimetric analysis .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyisophthalic acid undergoes various chemical reactions, including:
Polycondensation: Used in the synthesis of hyperbranched polymers.
Esterification: Conversion of carboxylic acid groups to ester groups using reagents like thionyl chloride and ethanol.
Common Reagents and Conditions
Phosphorous pentoxide-methanesulfonic acid (PPMA): Used as a condensing agent in polycondensation reactions.
Thionyl chloride and ethanol: Used in esterification reactions to convert carboxylic acid groups to ester groups.
Major Products Formed
Hyperbranched poly(ether ketone): Formed through polycondensation reactions.
Ethyl ester-terminated hyperbranched poly(ether ketone): Formed through esterification reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-phenoxyisophthalic acid in catalysis involves the activation of carboxylic acid groups, which facilitate the hydrolysis of cellulose. The hyperbranched structure of the polymers derived from this compound provides numerous active sites for catalytic reactions, enhancing their efficiency .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: Another aromatic dicarboxylic acid used in the synthesis of polymers.
Trimesic acid: Used in the synthesis of metal-organic frameworks (MOFs) like HKUST-1 and MIL-100.
Uniqueness
5-Phenoxyisophthalic acid is unique due to its phenoxy group, which imparts distinct structural and functional properties. This makes it particularly suitable for the synthesis of hyperbranched polymers and coordination polymers with specific applications in catalysis and material science .
Properties
CAS No. |
28023-55-4 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-phenoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-6-10(14(17)18)8-12(7-9)19-11-4-2-1-3-5-11/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
ZZMSWJDUUZUBNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)



![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)



![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)

